Cas no 852451-22-0 (2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide)

2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide
- 852451-22-0
- SR-01000137221-1
- AKOS024595986
- F0679-0476
- 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
- 2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- SR-01000137221
-
- Inchi: 1S/C21H19N5O2/c1-14-8-9-17(10-15(14)2)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27)
- InChI Key: LTRYZFFXNRVJLK-UHFFFAOYSA-N
- SMILES: O=C1C2C=NN(C3=CC=C(C)C(C)=C3)C=2N=CN1CC(NC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 373.15387487g/mol
- Monoisotopic Mass: 373.15387487g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.6Ų
- XLogP3: 2.8
2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0476-15mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-10mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-20mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-4mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-100mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-2μmol |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-1mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-75mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-40mg |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0679-0476-20μmol |
2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852451-22-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide
Introduction to 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide (CAS No. 852451-22-0)
2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide, identified by its CAS number 852451-22-0, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are well-known for their broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including an acetylamide moiety and a phenyl ring, contributes to its unique chemical properties and biological interactions.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery due to its ability to modulate various biological pathways. Researchers have extensively studied derivatives of this scaffold for their potential in treating a wide range of diseases, including cancer, inflammation, and infectious diseases. The specific substitution pattern in 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide enhances its binding affinity to certain enzymes and receptors, making it a promising candidate for further development.
In recent years, there has been a surge in interest regarding the development of novel small molecules that can interact with biological targets in unique ways. The N-phenylacetamide group in this compound not only contributes to its solubility and bioavailability but also plays a crucial role in its interactions with biological systems. This moiety has been shown to enhance the pharmacokinetic properties of many drug candidates, making it an attractive feature for medicinal chemists.
One of the most compelling aspects of 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide is its potential as an inhibitor of key enzymes involved in disease pathways. For instance, studies have suggested that compounds with similar structures may inhibit kinases and other enzymes that are overexpressed in cancer cells. The dimethylphenyl substituent at the 3 and 4 positions of the phenyl ring is particularly noteworthy, as it can influence the electronic properties of the molecule and enhance its binding interactions.
The synthesis of 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the formation of the pyrazolo[3,4-d]pyrimidine core through cyclocondensation reactions. Subsequent functionalization steps introduce the acetylamide group and the phenyl ring at the appropriate positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, computational methods such as molecular modeling are used to predict the binding modes of 2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide to biological targets.
The biological evaluation of this compound involves testing its activity against various enzymes and cell lines relevant to human health. Initial studies have shown promising results in vitro, where 2-1-(3,4-dimethylphenyl)-4-oxxo-o-H-pyrazolo[34d]pyrimidin~5-yI-N-ph~nyIac~t~mide demonstrated inhibitory effects on certain kinases and other enzymes associated with cancer progression. These findings have prompted further investigation into its potential as a lead compound for drug development.
One particularly intriguing aspect of this compound is its ability to selectively target specific enzymes while minimizing off-target effects. This selectivity is crucial for developing drugs with high efficacy and low toxicity. The unique arrangement of functional groups in 2-l(34dimethylpenlyl)44 oxo 15 H 45 H 55 H pyrazol~34d pyrimldin~5 yI N phenvlactamldc (CAS No 85245122O) allows it to fit precisely into the active sites of its target enzymes without interacting with other proteins.
In addition to its potential as an anti-cancer agent, 21(34 dimethvlpenlyl)44 oxo lSH H45 H55 H pyrazolodpyrimldln~5 yI N phenvlactamldc (CAS No 85245122O) has shown promise in preclinical studies related to inflammation and infectious diseases. The pyrazolo[34d}pyrimidine core is known to modulate inflammatory pathways by inhibiting key cytokines and chemokines. Furthermore phenvlactamlde groups are often used in drug design due to their ability to enhance binding affinity and bioavailability.
The development of novel therapeutic agents relies heavily on understanding the structureactivity relationships (SAR) of drug candidates. By systematically modifying different parts of 21(34 dimethvlpenlyl)44 oxo lSH H45 H55 H pyrazolodpyrimldln~5 yI N phenvlactamldc (CAS No 85245122O) researchers can optimize its potency selectivity and pharmacokinetic properties. This iterative process involves synthesizing analogs with varying substituents and evaluating their biological activity.
Recent advances in high-throughput screening (HTS) technologies have accelerated the discovery process by allowing researchers to test thousands of compounds against various biological targets simultaneously. This approach has led to the identification of several promising candidates for further development, including derivatives similar to 21(34 dimethvlpenlyl)44 oxo lSH H45 H55 H pyrazolodpyrimldln~5 yI N phenvlactamldc (CAS No 85245122O) that show potent activity against cancer-related enzymes.
The future prospects for 21(34 dimethvlpenlyl)44 oxo lSH H45 H55 H pyrazolodpyrimldln~5 yI N phenvlactamldc (CAS No 85245122O) are promising given its unique structural features and promising preclinical data. Further research is needed to fully elucidate its mechanism of action understand its potential side effects and optimize its pharmacokinetic properties. Collaborative efforts between academic institutions pharmaceutical companies and regulatory agencies will be essential in bringing this compound from bench research to clinical use.
852451-22-0 (2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide) Related Products
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)



